molecular formula C42H47ClO23 B1670220 Nasunin CAS No. 28463-30-1

Nasunin

Cat. No.: B1670220
CAS No.: 28463-30-1
M. Wt: 955.3 g/mol
InChI Key: OUUYNFWYLXMNQZ-YJIPZLSKSA-N
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Description

Nasunin, identified as delphinidin-3-(p-coumaroylrutinoside)-5-glucoside, is a primary anthocyanin pigment isolated from the peel of eggplant (Solanum melongena L.) . This bioactive compound is recognized for its potent antioxidant properties, demonstrating significant superoxide anion radical scavenging activity and a capacity to inhibit lipid peroxidation, as measured by ESR spectrometry . Its mechanism of action extends beyond radical scavenging to include iron-chelating activity, which contributes to its antioxidant profile . In research models, this compound has shown a protective effect against oxidative stress in various cell types. Notably, it protects MC3T3-E1 osteoblast-like cells from tert-butyl hydroperoxide (t-BHP)-induced injury by reducing intracellular ROS levels, increasing glutathione, and activating the PI3K/Akt signaling pathway . Furthermore, this compound exhibits antiangiogenic properties, suppressing microvessel outgrowth in ex vivo assays and inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) . Other investigated benefits include a cholesterol-lowering effect and protection against paraquat-induced oxidative stress in vivo . Research also explores its potential application as a natural pigment in the food industry . With its multifaceted biological activities, this compound is a valuable compound for research in oxidative stress, bone health, angiogenesis, and natural product development.

Properties

IUPAC Name

[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H46O23.ClH/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41;/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49);1H/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40-,41+,42+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYNFWYLXMNQZ-HNPHZNNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H47ClO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28463-30-1
Record name Delphanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028463301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Extraction and Purification Methodologies for Nasunin

Conventional Solvent Extraction Techniques

Conventional methods rely on the principle of dissolving nasunin from the plant matrix into a liquid solvent. These techniques, while straightforward, require careful optimization of parameters to maximize yield and purity.

The choice of solvent is paramount in extracting this compound, as its solubility dictates the efficiency of the process. This compound is a polar molecule, lending itself to extraction by polar solvents. Research has shown that aqueous-organic solvent mixtures are often more effective than mono-solvent systems. The addition of water to organic solvents like ethanol (B145695) or methanol (B129727) can enhance the extraction yield by improving the polarity of the solvent system, allowing it to more effectively solvate the anthocyanin molecules. nih.gov

Acidification of the solvent is a common and critical practice. Lowering the pH of the extraction medium helps to maintain the stability of the this compound, which exists in its stable flavylium (B80283) cation form in acidic conditions. Common acidifiers include acetic acid, citric acid, and trifluoroacetic acid. nih.govijcrt.org Studies have demonstrated that acidified ethanol or methanol solutions are highly effective. For instance, one optimization study found that a solvent system of 20% ethanol combined with 1% acetic acid yielded a high recovery of anthocyanins. nih.gov Another study comparing different solvents for eggplant peel found that 70% methanol was the most effective for anthocyanin extraction, while 70% acetone (B3395972) was superior for total phenolics and flavonoids. researchgate.net

Table 1: Comparison of Different Solvent Systems for Anthocyanin and Phenolic Extraction from Eggplant Peel researchgate.net
Solvent SystemTotal Anthocyanins (mg DGE/100g DP)Total Phenolics (mg GAE/100g DE)Total Flavonoids (mg QE/100g DE)
70% Methanol82.83 ± 1.0725.4 ± 1.0315.2 ± 0.09
70% Ethanol75.12 ± 0.9822.7 ± 0.8912.8 ± 0.05
70% Acetone69.54 ± 1.1529.3 ± 1.2318.5 ± 0.07

DGE: Delphinidin-3-glucoside equivalents; DP: Dried Peel; GAE: Gallic Acid Equivalents; DE: Dried Extract; QE: Quercetin Equivalents.

Maceration is a traditional solid-liquid extraction technique that involves soaking the plant material in the chosen solvent for an extended period. For this compound extraction from eggplant peels, the fresh peels are first cut into small pieces to increase the surface area available for solvent contact. rjptonline.org A common procedure involves immersing 100g of finely cut peels in 200 mL of 10% acetic acid and stirring for 24 hours at room temperature. ijcrt.orgrjptonline.org To ensure exhaustive extraction, this process is often repeated by adding fresh solvent to the plant material after the initial filtration. ijcrt.org

Following maceration, the mixture is filtered to separate the liquid extract (macerate) from the solid plant residue. Whatman filter paper is commonly used for this filtration step. rjptonline.org The filtrates from repeated maceration steps are then pooled. To concentrate the extract, the solvent is typically removed using a rotary vacuum evaporator at a controlled temperature (e.g., 40°C) to prevent thermal degradation of the heat-sensitive this compound molecules. nih.govrjptonline.org The resulting crude extract can then be further treated, for example, by dissolving it in methanol and then water for subsequent purification steps like solid-phase extraction. rjptonline.org

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced technologies have been developed. These methods utilize energy sources like ultrasound, microwaves, or supercritical fluids to enhance extraction efficiency.

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to facilitate the release of target compounds from the plant matrix. youtube.com The mechanism involves acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the solvent. youtube.com This process generates physical forces that disrupt plant cell walls, enhancing solvent penetration and mass transfer. youtube.comnih.gov UAE offers significant advantages, including reduced extraction times, lower solvent consumption, and increased yields at moderate temperatures, which helps to prevent the degradation of thermolabile compounds like this compound. nih.govmdpi.com

The efficiency of UAE is dependent on several parameters, including ultrasonic power, frequency, time, temperature, and the solvent-to-solid ratio. A study on eggplant peel extract optimization utilized an ultrasonic bath with a power of 200 watts and a frequency of 28 kHz at a temperature of 60°C for 45 minutes. nih.gov Another study found that for eggplant peels, UAE using 96% ethanol for 30 minutes at 25°C yielded a high concentration of anthocyanins, outperforming conventional solid-liquid extraction under several conditions. nih.gov

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds from Various Plant Sources
ParameterEggplant Peel nih.govEdible Flowers mdpi.comOlive Cake science.gov
Power / Frequency200 W / 28 kHz200 W / 20 HzNot specified
Temperature60 °C42 °C56 °C
Time45 min10 min3 min
Solvent SystemEthanol-Methanol-Citric Acid mixture28% Methanol in waterNot specified
Solid to Solvent Ratio1:10 (g/mL)1:30 (g/mL)3.6% (w/v)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction process. youtube.com Microwaves, which are non-ionizing electromagnetic waves, cause the dipoles of polar molecules within the solvent and residual moisture in the plant cells to rotate rapidly. youtube.com This generates localized heating, leading to a buildup of internal pressure that ruptures the plant cell walls and facilitates the release of intracellular components like this compound into the solvent. youtube.com MAE significantly reduces extraction time, often from hours to minutes, and decreases solvent usage compared to conventional methods. youtube.comnih.gov

Key parameters that influence MAE efficiency include microwave power, irradiation time, extraction duration, and the solvent-to-sample ratio. The choice of microwave power is critical; while higher power can reduce extraction time, excessive power can lead to the degradation of temperature-sensitive anthocyanins. nih.gov Research on anthocyanin extraction from other plant sources has shown optimal power levels to be in the range of 200-600 W. nih.govresearchgate.net For example, an optimal extraction of anthocyanins was achieved at a microwave power of 200W for 5 minutes. nih.gov

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a fluid at a temperature and pressure above its critical point as the solvent. mdpi.com Carbon dioxide (CO₂) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, inexpensive, and has a readily accessible critical point (31.1°C and 7.38 MPa). sami-sabinsagroup.com In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse easily into the plant matrix while having the solvating power of a liquid. mdpi.com

However, supercritical CO₂ is non-polar and thus not an ideal solvent for polar compounds like this compound. To overcome this, a polar co-solvent, such as ethanol or methanol, is typically added to the supercritical CO₂. nih.gov This modifier increases the polarity of the fluid, enhancing its ability to dissolve anthocyanins. The selectivity and efficiency of SFE can be finely tuned by adjusting the pressure, temperature, and co-solvent flow rate. nih.gov This technique avoids the use of large volumes of hazardous organic solvents and allows for easy separation of the extract from the solvent by simple depressurization, yielding a solvent-free product. sami-sabinsagroup.comsemanticscholar.org

Chromatographic Separation and Purification Strategies

The isolation of pure this compound from its natural matrix is a multi-step process that relies on various chromatographic techniques to separate it from other co-extracted compounds. These methods exploit the physicochemical properties of this compound, such as its polarity and size, to achieve high levels of purity.

Adsorption Chromatography on Polymeric Resins

Adsorption chromatography utilizing polymeric resins is a widely adopted and effective method for the initial purification and concentration of anthocyanins, including this compound, from crude extracts. This technique is valued for its high adsorption capacity, cost-effectiveness, and the ease of resin regeneration. Macroporous resins, with their large surface area and porous structure, are particularly well-suited for this purpose.

The selection of an appropriate resin is critical and is based on the polarity of the target compound. For anthocyanins like this compound, which are polar in nature, resins with weak polarity are often preferred as they exhibit a strong adsorption capacity. The process involves passing the crude extract through a column packed with the resin. The this compound molecules adhere to the resin surface, while other less retained compounds are washed away. Subsequently, an appropriate solvent, typically an acidified ethanol solution, is used to desorb the this compound from the resin, resulting in a significantly enriched fraction. Factors such as the type of resin, pH, and temperature are optimized to maximize the efficiency of the purification process.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Isomer Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for the fine purification of this compound and the separation of its isomers. This high-resolution technique employs a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

In the analysis of this compound, RP-HPLC has been instrumental in identifying and separating its cis and trans isomers. These isomers arise from the configuration of the p-coumaric acid moiety in the this compound structure. The separation is typically achieved using a gradient elution, where the composition of the mobile phase is varied over time to effectively resolve compounds with different polarities.

A common mobile phase system for this compound analysis consists of an aqueous solvent (often acidified with formic acid or trifluoroacetic acid to maintain the stability of the anthocyanin) and an organic solvent such as methanol or acetonitrile. The gradient program is carefully optimized to achieve baseline separation of the cis and trans isomers, which may have very similar retention times. For instance, in some reported methods, this compound peaks are observed at a retention time of approximately 25.6 minutes. ijcrt.org

Interactive Data Table: Exemplary RP-HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (Octadecyl silica)
Mobile Phase A Water with 1% Trifluoroacetic Acid (TFA)
Mobile Phase B Methanol
Detection Wavelength 520 nm
Elution Mode Gradient

Note: Specific gradient programs and flow rates are optimized for individual chromatographic systems and sample matrices.

Electrophoretic and Capillary Separation Methods

Electrophoretic and capillary separation techniques, such as Capillary Zone Electrophoresis (CZE), offer high-efficiency separations with minimal sample consumption and are emerging as powerful tools for the analysis of complex natural product extracts. While the application of these methods specifically to this compound is not as extensively documented as HPLC, their use for the separation of other anthocyanins suggests their potential utility.

CZE separates molecules based on their charge-to-size ratio in an electric field. For anthocyanins, which are cationic at low pH, CZE can provide rapid and high-resolution separations. The use of coated capillaries can help to minimize the adsorption of the analytes to the capillary wall, thereby improving peak shape and reproducibility. Coupling CZE with mass spectrometry (CZE-MS) can provide both separation and structural information in a single analysis.

Analytical Characterization of Purified this compound

Once purified, this compound is subjected to a battery of analytical techniques to confirm its structure and assess its purity. These methods provide detailed information about its molecular weight, chemical structure, and the presence of any impurities.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to the structural elucidation of organic compounds. For this compound, UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and is particularly useful for confirming the presence of the anthocyanin chromophore. The absorption spectrum of this compound in an acidic solution typically shows a maximum absorption in the visible region, which is responsible for its characteristic purple color.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to unambiguously assign the chemical structure of this compound, including the positions of the glycosidic linkages and the acyl group.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the molecular identification of this compound and for assessing the purity of the isolated compound.

For this compound, mass spectrometry has confirmed a molecular mass of approximately 917 m/z. rjptonline.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. Key fragment ions for this compound include those at m/z 756, corresponding to the loss of a hexose (B10828440) group; m/z 464, resulting from the loss of the p-coumaroylhexose group; and m/z 302, which represents the delphinidin (B77816) aglycone. rjptonline.org This fragmentation data is crucial for confirming the identity of the compound.

In terms of purity assessment, high-resolution mass spectrometry can be used to detect the presence of any co-eluting impurities that may not be resolved by chromatographic techniques. By comparing the observed mass spectrum of the purified sample to the theoretical spectrum of pure this compound, even trace amounts of contaminants can be identified.

Interactive Data Table: Mass Spectrometry Data for this compound

Ionm/zInterpretation
[M]+ 917Molecular Ion
[M - hexose]+ 756Loss of a hexose sugar unit
[M - p-coumaroylhexose]+ 464Loss of the p-coumaroylhexose moiety
[Delphinidin]+ 302Delphinidin aglycone

Biosynthetic Pathways of Nasunin

Overview of the Phenylpropanoid Pathway as a Precursor to Anthocyanins

The phenylpropanoid pathway serves as a crucial initial step in the synthesis of a wide array of plant specialized metabolites, including anthocyanins. This pathway channels carbon flow from primary metabolism into these diverse compounds nih.govnih.gov.

The pathway commences with the deamination of L-phenylalanine, an aromatic amino acid, to trans-cinnamic acid nih.govnih.govresearchgate.netmdpi.com. This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) nih.govresearchgate.netmdpi.com. Subsequently, trans-cinnamic acid undergoes hydroxylation at the para position to form p-coumaric acid, a reaction mediated by cinnamate (B1238496) 4-hydroxylase (C4H) nih.govresearchgate.net.

Following the formation of p-coumaric acid, the enzyme 4-coumarate:CoA ligase (4CL) catalyzes the activation of p-coumaric acid by attaching coenzyme A (CoA), yielding p-coumaroyl-CoA nih.govnih.govresearchgate.netmdpi.comwikipedia.orgwikipedia.org. This thioester serves as a central intermediate, linking the general phenylpropanoid pathway to the downstream flavonoid biosynthesis pathway nih.govwikipedia.orgwikipedia.org.

Flavonoid Biosynthesis Core Pathway

The p-coumaroyl-CoA produced in the phenylpropanoid pathway is then channeled into the core flavonoid biosynthesis pathway, where the characteristic C6-C3-C6 flavonoid skeleton is assembled.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) mdpi.comnih.govfrontiersin.orgbiotech-asia.orgfrontiersin.org. CHS condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (also known as 4,2',4',6'-tetrahydroxychalcone) mdpi.comwikipedia.orgnih.govfrontiersin.orgbiotech-asia.org. Naringenin chalcone is an open-chain intermediate that then undergoes intramolecular and stereospecific cyclization nih.govfrontiersin.org. This cyclization is catalyzed by chalcone isomerase (CHI), which transforms naringenin chalcone into (2S)-naringenin, a flavanone (B1672756) and the earliest intermediate with the characteristic flavonoid core mdpi.comwikipedia.orgnih.govfrontiersin.orgbiotech-asia.orgnih.gov.

Naringenin serves as a substrate for further modifications. Flavanone 3-hydroxylase (F3H) catalyzes the hydroxylation of naringenin at the 3-position of the C-ring, leading to the formation of dihydrokaempferol (B1209521) researchgate.netmdpi.comnih.govfrontiersin.orgbiotech-asia.org. Dihydroflavonols, such as dihydrokaempferol, are crucial intermediates that branch the flavonoid pathway towards various classes, including anthocyanins biotech-asia.org.

Specific Steps in Delphinidin-Type Anthocyanin Formation

The pathway diverges from dihydrokaempferol to produce different types of anthocyanidins based on the hydroxylation pattern of the B-ring nih.govmdpi.com. For delphinidin (B77816), the aglycone of nasunin, specific hydroxylation steps are required.

Flavonoid 3',5'-hydroxylase (F3'5'H) plays a critical role in producing delphinidin-type anthocyanins by introducing hydroxyl groups at both the 3' and 5' positions of the B-ring of dihydrokaempferol, leading to dihydromyricetin (B1665482) researchgate.netnih.govmdpi.comnih.gov. Dihydromyricetin is then reduced by dihydroflavonol 4-reductase (DFR) to form a leucoanthocyanidin researchgate.netfrontiersin.orgbiotech-asia.orgmdpi.com. Subsequently, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes the leucoanthocyanidin to form the unstable anthocyanidin, delphinidin researchgate.netfrontiersin.orgbiotech-asia.orgmdpi.comnih.gov.

Delphinidin, once formed, is typically unstable and is rapidly stabilized through glycosylation and acylation nih.gov. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) is a key enzyme that adds a glucose moiety at the 3-O position of delphinidin mdpi.comnih.gov. Further glycosylation and acylation steps, including the addition of a p-coumaroyl group and additional glucose residues, lead to the formation of complex anthocyanins like this compound (delphinidin-3-O-(p-coumaroyl)-rutinoside-5-O-glucoside).

Table 1: Key Enzymes and Their Reactions in this compound Biosynthesis

Enzyme NameAbbreviationReaction CatalyzedKey Substrate(s)Key Product(s)
Phenylalanine Ammonia-LyasePALDeamination of L-phenylalanine to trans-cinnamic acid.L-Phenylalaninetrans-Cinnamic acid
Cinnamate 4-HydroxylaseC4HHydroxylation of trans-cinnamic acid to p-coumaric acid.trans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase4CLActivation of p-coumaric acid to p-coumaroyl-CoA.p-Coumaric acid, CoAp-Coumaroyl-CoA
Chalcone SynthaseCHSCondensation of p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone.p-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Chalcone IsomeraseCHIIsomerization of naringenin chalcone to (2S)-naringenin.Naringenin chalconeNaringenin
Flavanone 3-HydroxylaseF3HHydroxylation of naringenin to dihydrokaempferol.NaringeninDihydrokaempferol
Flavonoid 3',5'-HydroxylaseF3'5'HHydroxylation of dihydrokaempferol to dihydromyricetin.DihydrokaempferolDihydromyricetin
Dihydroflavonol 4-ReductaseDFRReduction of dihydromyricetin to leucoanthocyanidin.DihydromyricetinLeucoanthocyanidin
Anthocyanidin SynthaseANSOxidation of leucoanthocyanidin to delphinidin.LeucoanthocyanidinDelphinidin
UDP-glucose:flavonoid 3-O-glucosyltransferaseUFGTGlycosylation of delphinidin at the 3-O position. (General step for anthocyanin formation, specific for this compound's initial glycosylation)Delphinidin, UDP-glucoseDelphinidin 3-O-glucoside

Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) Actions

The anthocyanin biosynthetic pathway involves several key enzymatic steps. Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of dihydroflavonols into colorless leucoanthocyanidins. Specifically, DFR acts on dihydrokaempferol (DHK), dihydroquercetin (DHQ), or dihydromyricetin (DHM) to produce leucopelargonidin, leucocyanidin, and leucodelphinidin, respectively mdpi.comashs.orgcreative-proteomics.com. The substrate specificity of DFR significantly influences the final anthocyanin composition and pigmentation ashs.orgfrontiersin.org.

Following DFR, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), converts these colorless leucoanthocyanidins into colored anthocyanidins creative-proteomics.comfrontiersin.orgfrontiersin.orgresearchgate.netmaxapress.comoup.com. For this compound biosynthesis, the relevant anthocyanidin precursor is delphinidin, which is formed from dihydromyricetin through the action of DFR and ANS mdpi.comcreative-proteomics.commaxapress.com.

Table 1: Key Enzymatic Steps in Anthocyanidin Formation

EnzymeSubstrate(s)Product(s)Role in Pathway
DFRDihydroflavonolsLeucoanthocyanidinsReduces dihydroflavonols to colorless precursors mdpi.comcreative-proteomics.comfrontiersin.org
ANSLeucoanthocyanidinsAnthocyanidinsOxidizes leucoanthocyanidins to colored anthocyanidins creative-proteomics.comfrontiersin.orgfrontiersin.org

UDP-Glucose Flavonoid Glucosyltransferase (UFGT) Mediated Glycosylation

Once anthocyanidins are formed, they are typically stabilized by glycosylation, a crucial step for their solubility, chemical stability, and transport into the vacuole for accumulation researchgate.netmdpi.come3s-conferences.orgmdpi.com. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), often referred to as 3GT, is a key enzyme that catalyzes the attachment of a glucose molecule to the C3 position of the anthocyanidin aglycone creative-proteomics.comfrontiersin.orgresearchgate.netmaxapress.commdpi.comeurekalert.org. This reaction converts unstable anthocyanidins into more stable anthocyanin glycosides, such as delphinidin 3-glucoside maxapress.commdpi.com.

In eggplant, delphinidin 3-rutinoside (D3R) is a major anthocyanin, which is then further modified to this compound nih.govnih.gov. This suggests that UFGTs play a role in forming the initial glycosylated precursors like delphinidin 3-rutinoside, which involves the addition of a rutinoside sugar moiety.

Acylation Mechanisms in this compound Biosynthesis

Acylation is a modification that further enhances the stability and color diversity of anthocyanins researchgate.netmaxapress.comeurekalert.org. This process involves the attachment of acyl groups to the sugar moieties of glycosylated anthocyanins.

Role of Acyltransferases in Coumaroyl Moiety Attachment

Anthocyanin acyltransferases (AATs) are plant enzymes responsible for catalyzing the regiospecific transfer of acyl groups from acyl-CoA donors to the sugar moiety of anthocyanins researchgate.netmdpi.comresearchgate.net. In the context of this compound, which is delphinidin 3-(p-coumaroylrutinoside)-5-glucoside, the attachment of a p-coumaroyl moiety is a critical acylation step wikipedia.org. AATs can utilize various acyl-CoA substrates, including p-coumaroyl-CoA, to transfer acyl groups to anthocyanin structures mdpi.comnih.gov. This acylation typically occurs at the C6'' position of the glucose moiety researchgate.netnih.gov.

Research in eggplant has identified a specific BAHD anthocyanin acyltransferase, SmelAAT, as being involved in determining the type of anthocyanin present nih.govnih.gov. Overexpression of a functional SmelAAT allele in eggplant lines that typically accumulate delphinidin-3-rutinoside (D3R) has been shown to correlate with the accumulation of this compound in the fruit peel nih.govnih.govresearchgate.net. This indicates that SmelAAT plays a crucial role in the acylation step that converts D3R into this compound.

Table 2: Key Acyltransferase in this compound Biosynthesis

EnzymeAcyl DonorAcyl AcceptorProduct (Example)Role in Pathway
SmelAATp-Coumaroyl-CoADelphinidin 3-rutinosideThis compoundCatalyzes the attachment of p-coumaroyl group nih.govnih.gov

Genetic and Molecular Regulation of this compound Accumulation

The accumulation of this compound in eggplant is subject to intricate genetic and molecular regulatory mechanisms, primarily involving transcription factors and the expression patterns of key biosynthetic genes.

Transcriptional Regulation by MYB Transcription Factors

Anthocyanin biosynthesis, including that of this compound, is largely controlled at the transcriptional level by a complex interplay of transcription factors (TFs) mdpi.comeurekalert.orgfrontiersin.orgmdpi.comresearchgate.net. Among these, MYB transcription factors (TFs) play a dominant and pivotal role in regulating the expression of structural genes in the anthocyanin pathway mdpi.comoup.commdpi.comfrontiersin.org. MYB TFs often form a ternary complex with basic helix-loop-helix (bHLH) proteins and WD40 repeat (WDR) proteins, known as the MBW complex, which can either activate or inhibit anthocyanin biosynthesis eurekalert.orgresearchgate.netoup.comfrontiersin.orgashs.orgd-nb.info.

In eggplant, several R2R3-MYB transcription factors have been identified and implicated in the regulation of anthocyanin synthesis peerj.commdpi.commdpi.com. For instance, SmMYB35 is a light-responsive R2R3-MYB TF whose overexpression enhances anthocyanin synthesis in transgenic eggplant stems and corollas mdpi.commdpi.com. SmMYB1 has also been identified as an epiallelic gene regulating anthocyanin synthesis in eggplant peel peerj.commdpi.com. Recent studies have shown that SmMYB32 and SmMYB67 can upregulate key biosynthetic genes such as CHS, DFR, and ANS, confirming their role in enhancing anthocyanin production in eggplant fruit peels frontiersin.orgnih.gov. Conversely, some MYB TFs, like SmMYB86, have been reported to inhibit anthocyanin synthesis by directly binding to the promoters of genes such as SmCHS, SmF3H, and SmANS mdpi.com.

Table 3: Examples of MYB Transcription Factors in Eggplant Anthocyanin Regulation

MYB TFRegulatory RoleTarget Genes (Examples)Reference(s)
SmMYB35PositiveAnthocyanin pathway genes mdpi.commdpi.com
SmMYB1PositiveAnthocyanin pathway genes peerj.commdpi.com
SmMYB32PositiveCHS, DFR, ANS frontiersin.orgnih.gov
SmMYB67PositiveCHS, DFR, ANS frontiersin.orgnih.gov
SmMYB86NegativeSmCHS, SmF3H, SmANS mdpi.com

Expression Patterns of Key Biosynthetic Genes

The expression levels of structural genes in the anthocyanin biosynthetic pathway are closely correlated with anthocyanin accumulation in eggplant peerj.commdpi.comfrontiersin.org. Studies have shown that genes like Chalcone Synthase (CHS), DFR, and ANS, as well as UDP-glucose:flavonoid-3-O-glucosyltransferase (3GT/UFGT), exhibit significantly higher transcript levels in anthocyanin-pigmented eggplant fruit compared to non-pigmented varieties ashs.orgd-nb.infomdpi.comfrontiersin.orgplos.orgresearchgate.net.

For instance, in developing violet-colored eggplant fruit, Chs, Dfr, and Ans transcript levels were significantly higher compared to white-fruited cultivars, with the greatest differences observed for Ans ashs.org. The expression of these genes often increases as fruit peel color deepens from white to dark purple, correlating with a significant increase in total anthocyanin content frontiersin.org. Heat stress can reduce the anthocyanin content in eggplant peel and the activities of enzymes like CHS, DFR, ANS, and 3GT/UFGT plos.org. Conversely, low temperature and weak light stress can also impact anthocyanin content by regulating the expression of structural genes like CHS, CHI, F3H, DFR, ANS, and 3GT mdpi.com. The overexpression of the anthocyanin acyltransferase (SmAAT) gene in eggplant can shift anthocyanin content from delphinidin 3-rutinoside (D3R) to this compound mdpi.com. Furthermore, a higher expression of the glucosyltransferase Smel5GT1 transcript has been observed in conjunction with SmelAAT, suggesting their involvement in the final steps of anthocyanin decoration nih.govresearchgate.net.

Table 4: Expression Patterns of Key Anthocyanin Biosynthetic Genes in Eggplant

Gene FamilyExample Genes (Eggplant)Expression Pattern in Pigmented TissuesReference(s)
CHSSmCHSHigher in pigmented fruit peel ashs.orgfrontiersin.orgplos.orgresearchgate.net
DFRSmDFRHigher in pigmented fruit peel ashs.orgfrontiersin.orgplos.orgresearchgate.net
ANSSmANSHigher in pigmented fruit peel (greatest difference) ashs.orgfrontiersin.orgplos.orgresearchgate.net
UFGT (3GT)Sm3GT, Smel5GT1Higher in pigmented fruit peel nih.govresearchgate.netmdpi.complos.org
AATSmelAATHigher in this compound-accumulating peel nih.govnih.govmdpi.comoup.com

Molecular Mechanisms of Biological Activity of Nasunin

Cellular Antioxidant Mechanisms

Nasunin's antioxidant efficacy stems from its multifaceted interactions with various components of the cellular redox system, offering comprehensive protection against oxidative damage.

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound acts as a potent antioxidant by directly reducing the generation and accumulation of reactive oxygen species within cells. Studies have demonstrated that this compound effectively inhibits the intracellular accumulation of ROS. For instance, in lipopolysaccharide (LPS)-stimulated RAW264 macrophages, pretreatment with this compound significantly attenuated intracellular ROS levels in a concentration-dependent manner. This inhibitory effect was comparable to that of N-acetyl-L-cysteine (NAC), a known antioxidant. americanelements.comwikipedia.org Similarly, in MC3T3-E1 osteoblastic cells, this compound pretreatment was observed to decrease intracellular reactive oxygen species induced by tert-butyl hydroperoxide (t-BHP), highlighting its direct scavenging capabilities in different cellular contexts. wikipedia.orgfrontiersin.org

Modulation of Superoxide (B77818) Anion Radical (O2-) Scavenging Activity

A significant aspect of this compound's antioxidant action is its potent superoxide anion radical (O2•-) scavenging activity. This compound, specifically identified as delphinidin-3-(p-coumaroylrutinoside)-5-glucoside, has been shown to directly scavenge superoxide radicals. Research using electron spin resonance spectrometry reported that this compound exhibits a potent O2•- scavenging activity with a value of 143 ± 8 superoxide dismutase (SOD)-equivalent units per milligram. wikipedia.orgfishersci.sefishersci.cametabolomicsworkbench.org This high scavenging capacity contributes to its antiperoxidative effects and prevents the accumulation of ROS within cells. wikipedia.org Among various anthocyanins, delphinidin (B77816) glucosides, including this compound, are noted for their strong scavenging activity against the superoxide anion. wikipedia.org

Table 1: Superoxide Anion Radical Scavenging Activity of this compound

CompoundActivity (SOD-equivalent U/mg)Reference
This compound143 ± 8 wikipedia.orgfishersci.sefishersci.cametabolomicsworkbench.org

Indirect Hydroxyl Radical (OH) Scavenging through Metal Chelation

While this compound demonstrates hydroxyl radical (•OH) scavenging activity, its mechanism is primarily indirect, involving the chelation of metal ions rather than direct radical scavenging. This compound has shown an •OH scavenging activity of 0.65 ± 0.07 EPC-K1-equivalent µmol/mg. fishersci.sefishersci.cametabolomicsworkbench.org However, detailed investigations, including spectrophotometric studies, revealed that this compound forms an iron complex with a molar ratio of 2:1 (this compound:Fe3+). fishersci.ca This metal-chelating ability is crucial because hydroxyl radicals are often generated via Fenton reactions, which are catalyzed by transition metal ions like iron (Fe2+). By chelating ferrous ions, this compound effectively inhibits the generation of these highly reactive radicals, thereby providing protective effects against oxidative damage. fishersci.sefishersci.cametabolomicsworkbench.org This mechanism is consistent with the general understanding that anthocyanins can form complexes with metal ions, which is vital for inhibiting metal-catalyzed oxidation reactions, particularly lipid peroxidation. wikipedia.org

Protection Against Oxidative Lipid Peroxidation in Cellular Models

This compound is a potent antioxidant that significantly reduces lipid peroxidation, a key indicator of oxidative stress and cellular damage. wikipedia.orgfishersci.ca Studies have demonstrated this compound's protective effects against hydrogen peroxide (H2O2)-induced lipid peroxidation in rat brain homogenates. At concentrations below 50 µM, this compound effectively protected against lipid peroxidation, as measured by the reduction of malondialdehyde (MDA) and 4-hydroxyalkenals. fishersci.sefishersci.cametabolomicsworkbench.org The inhibition of lipid peroxidation by this compound is crucial for preventing cell damage and apoptosis, as lipid peroxidation-derived aldehydes are highly reactive and toxic, inducing mitochondrial damage, inflammatory activation, and inhibition of the endogenous antioxidant system. 36.112.18 Furthermore, in vitro studies have shown this compound's capacity to inhibit lipid peroxidation in MC3T3-E1 osteoblastic cells. frontiersin.org

Table 2: this compound's Protection Against Lipid Peroxidation

Cellular ModelOxidative InducerThis compound ConcentrationMeasured BiomarkersObserved EffectReference
Rat brain homogenateH2O2<50 µMMalondialdehyde, 4-hydroxyalkenalsSignificant protection fishersci.sefishersci.cametabolomicsworkbench.org
MC3T3-E1 osteoblastic cells(Implied oxidative stress)Not specifiedLipid peroxidationInhibition frontiersin.org

Influence on Intracellular Glutathione (B108866) Homeostasis in Osteoblastic Cells

This compound plays a role in influencing intracellular glutathione (GSH) homeostasis, particularly in osteoblastic cells. Research on MC3T3-E1 osteoblastic cells exposed to tert-butyl hydroperoxide (t-BHP)-induced oxidative damage demonstrated that pretreatment with purified this compound (at 10-9 M) prevented osteoblastic dysfunction. This protective effect was partly attributed to an observed increase in intracellular glutathione levels. wikipedia.orgfrontiersin.org Glutathione, a ubiquitous tripeptide, is a critical endogenous antioxidant that maintains cellular redox status and plays a central role in tissue antioxidant defenses and the regulation of redox-sensitive signal transduction. encyclopedia.pubuni.lu By supporting intracellular glutathione levels, this compound contributes to the cell's ability to counteract oxidative stress.

Anti-inflammatory Signaling Pathway Modulation

This compound exhibits significant anti-inflammatory effects by modulating several critical signaling pathways, primarily observed in lipopolysaccharide (LPS)-stimulated macrophages. These modulatory actions collectively lead to a reduction in pro-inflammatory responses.

This compound effectively reduces the secretion of various pro-inflammatory mediators induced by lipopolysaccharide (LPS) in cellular models such as RAW264 macrophages. Studies have demonstrated that this compound pretreatment significantly inhibits the LPS-induced production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in a dose-dependent manner. For instance, in LPS-stimulated RAW264 cells, this compound at concentrations of 40 and 80 µM significantly suppressed NO production. Similarly, this compound (10, 20, 40, and 80 µM) concentration-dependently inhibited LPS-induced TNF-α and IL-6 production. tandfonline.comtandfonline.comnih.gov

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Mediator Production in RAW264 Macrophages

MediatorEffect of LPS (Control)Effect of this compound (e.g., 80 µM)Reference
TNF-αMarkedly EnhancedSignificantly Inhibited tandfonline.comtandfonline.com
IL-6Markedly EnhancedSignificantly Inhibited tandfonline.comtandfonline.com
Nitric OxideDramatically IncreasedSignificantly Inhibited tandfonline.comtandfonline.com

Beyond inhibiting NO secretion, this compound also downregulates the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the excessive production of NO during inflammatory responses. Pretreatment with this compound at concentrations of 40 and 80 µM has been shown to prevent the expression of iNOS protein in LPS-stimulated macrophages. This suppression of iNOS expression contributes directly to the reduction in NO levels. tandfonline.comtandfonline.comnih.gov

A central mechanism of this compound's anti-inflammatory action involves the suppression of the Nuclear Factor-κB (NF-κB) activation cascade. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound diminishes LPS-induced NF-κB activation by preventing the degradation of inhibitor of κB-α (IκB-α) and inhibiting the nuclear translocation of the p65 subunit of NF-κB. This action prevents NF-κB from entering the nucleus and initiating the transcription of pro-inflammatory mediators. tandfonline.comtandfonline.comnih.govmedchemexpress.com

Table 2: Effect of this compound on Phosphorylation of Akt and p38 in LPS-Stimulated RAW264 Macrophages

Signaling MoleculeEffect of LPS (Control)Effect of this compound (e.g., 80 µM)Reference
AktMarkedly IncreasedSignificantly Attenuated tandfonline.comtandfonline.comnih.gov
p38 MAPKMarkedly IncreasedSignificantly Attenuated tandfonline.comtandfonline.comnih.gov

A significant aspect of this compound's anti-inflammatory activity is its ability to disrupt reactive oxygen species (ROS)-mediated signaling pathways. This compound, possessing strong antioxidant activity, inhibits the intracellular accumulation of ROS induced by LPS. This inhibition of ROS accumulation subsequently leads to the suppression of NF-κB activation, Akt phosphorylation, and p38 phosphorylation, thereby reducing the production of pro-inflammatory mediators. This suggests that this compound's anti-inflammatory effect is, at least in part, mediated by its antioxidant activity, by modulating ROS-mediated PI3K/Akt/NF-κB and p38 signaling pathways. tandfonline.comtandfonline.comnih.govresearchgate.net

Antiangiogenic Cellular Mechanisms

This compound also exhibits antiangiogenic activity, a crucial property for preventing the development of new blood vessels, a process implicated in various diseases, including cancer. This compound has been demonstrated as an angiogenesis inhibitor. In an ex vivo angiogenesis assay using a rat aortic ring, this compound at concentrations higher than 10 µM suppressed microvessel outgrowth. Furthermore, studies using human umbilical vein endothelial cells (HUVECs) revealed that this compound suppresses HUVEC proliferation in a dose-dependent manner, with effective concentrations ranging from 50 to 200 µM. However, it did not show significant effects on HUVEC chemotaxis in a Boyden chamber assay or HUVEC tube formation on a reconstituted basement membrane. These findings suggest that this compound's antiangiogenic effects are primarily mediated through the inhibition of endothelial cell proliferation. medchemexpress.comresearchgate.netchemsrc.cominvivochem.com

Table 3: Antiangiogenic Effects of this compound

Assay ModelEffect of this compound (Concentration)Key FindingReference
Rat Aortic Ring (ex vivo)>10 µMSuppressed microvessel outgrowth medchemexpress.comresearchgate.netchemsrc.cominvivochem.com
HUVEC Proliferation (in vitro)50-200 µMSuppressed proliferation in a dose-dependent manner medchemexpress.comresearchgate.netchemsrc.cominvivochem.com
HUVEC Chemotaxis (in vitro)Not specifiedNo significant effect researchgate.net
HUVEC Tube Formation (in vitro)Not specifiedNo significant effect researchgate.net

Inhibition of Endothelial Cell Proliferation in In Vitro Models (e.g., HUVECs)

Research indicates that this compound effectively suppresses the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. acs.orgnih.govomicsonline.org Studies have shown significant inhibition of HUVEC proliferation at concentrations ranging from 50 to 200 µM. acs.orgnih.govomicsonline.org This suggests that this compound interferes with the cellular processes necessary for endothelial cell multiplication. acs.org

Table 1: Effect of this compound on HUVEC Proliferation

This compound Concentration (µM)Effect on HUVEC ProliferationSignificance (p-value)
50Inhibited< 0.01 acs.org
100Inhibited< 0.01 acs.org
200Inhibited< 0.01 acs.org

Suppression of Microvessel Outgrowth in Ex Vivo Assays (e.g., Rat Aortic Ring)

Beyond in vitro models, this compound has also shown efficacy in ex vivo angiogenesis assays, such as the rat aortic ring model. acs.orgnih.govomicsonline.org This assay is valuable as it involves a complex system where endothelial cells, fibroblasts, pericytes, and smooth muscle cells interact, mimicking in vivo conditions more closely. acs.org this compound at concentrations as low as 10 µM has been observed to significantly suppress microvessel outgrowth from rat aortic rings, with stronger inhibition at 200 µM. acs.orgnih.govomicsonline.org

Table 2: Effect of this compound on Microvessel Outgrowth in Rat Aortic Ring Assay

This compound Concentration (µM)Effect on Microvessel OutgrowthSignificance (p-value)
10Suppressed< 0.05 acs.org
200Strongly Suppressed< 0.01 acs.org

Specificity of Antiangiogenic Effects on Cell Motility and Tube Formation

While this compound demonstrates a clear inhibitory effect on endothelial cell proliferation and microvessel outgrowth, its impact on other aspects of angiogenesis, such as cell motility (chemotaxis) and tube formation, appears to be limited. acs.orgnih.gov In Boyden chamber assays, this compound showed no significant effect on HUVEC chemotaxis. acs.orgnih.gov Similarly, this compound did not significantly affect HUVEC tube formation on a reconstituted basement membrane, even at concentrations (up to 200 µM) that effectively suppressed microvessel outgrowth in the rat aortic ring assay. acs.orgnih.gov This suggests that this compound's antiangiogenic activity is primarily mediated through the suppression of endothelial cell proliferation rather than directly inhibiting their migration or ability to form capillary-like structures. acs.orgscribd.com

Osteoblast Protective Mechanisms Against Oxidative Stress

This compound has also been investigated for its protective effects on osteoblasts, the cells responsible for bone formation, particularly under conditions of oxidative stress. researchgate.netdaneshyari.com Oxidative stress is known to negatively impact osteoblast viability and function, contributing to bone loss. nih.govunifi.it

Increased Cell Viability and Reduced Apoptosis in Oxidatively Damaged Osteoblasts

Studies using MC3T3-E1 osteoblastic cells, a common in vitro model for osteoblast research, have shown that this compound can significantly increase cell viability and reduce apoptosis when these cells are subjected to oxidative damage. researchgate.netdaneshyari.comdoaj.org For instance, pretreatment with purified this compound (at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M) significantly improved the viability and reduced apoptosis of MC3T3-E1 cells exposed to tert-butyl hydroperoxide (t-BHP), a common inducer of oxidative stress. researchgate.netdaneshyari.com This protective effect is partly attributed to this compound's ability to increase intracellular glutathione levels and decrease intracellular reactive oxygen species (ROS). researchgate.netdaneshyari.com

Table 3: Effect of this compound on Oxidatively Damaged MC3T3-E1 Osteoblasts

This compound Pretreatment Concentration (M)Oxidative Stress InducerEffect on Cell ViabilityEffect on Apoptosis
10⁻¹⁰ - 10⁻⁶t-BHP (250 µM, 3h)Significantly IncreasedReduced

Prevention of Oxidative Damage-Induced Osteoblastic Dysfunction

This compound has been shown to prevent the dysfunction of osteoblasts induced by oxidative damage. researchgate.netdaneshyari.com Oxidative stress can lead to a reduction in key osteoblast differentiation markers. researchgate.netdaneshyari.comsci-hub.box For example, t-BHP-induced reductions in alkaline phosphatase (ALP) activity and collagen content, both crucial markers of osteoblast differentiation and function, were recovered in this compound-pretreated cells. researchgate.netdaneshyari.com This suggests that this compound helps maintain the functional integrity of osteoblasts even in the presence of oxidative insults. researchgate.netdaneshyari.com The protective action of this compound against t-BHP-induced osteoblastic dysfunction is linked to the activation of the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway. researchgate.netdaneshyari.com Inhibition of this pathway with LY294002 exacerbated the cytotoxic effect of t-BHP and reversed this compound's protective action, indicating the pathway's involvement. researchgate.netdaneshyari.com Furthermore, this compound prevented the decrease in Akt phosphorylation observed in t-BHP-treated cells. researchgate.netdaneshyari.com

Preservation of Osteoblast Differentiation Markers (e.g., Alkaline Phosphatase, Collagen Content)

This compound plays a significant role in protecting osteoblasts from oxidative damage and preserving their differentiation capabilities. Studies utilizing MC3T3-E1 osteoblastic cells have demonstrated that this compound effectively counteracts the detrimental effects of tert-butyl hydroperoxide (t-BHP)-induced oxidative stress. Pretreatment with purified this compound (at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M) was observed to significantly increase cell viability and reduce apoptosis in MC3T3-E1 cells exposed to t-BHP (250 µM for 3 hours). d-nb.inforesearchgate.net

Crucially, this compound (at 10⁻⁹ M) was shown to recover the t-BHP-induced reduction in key osteoblast differentiation markers, including alkaline phosphatase (ALP) and collagen content. d-nb.inforesearchgate.netwikipedia.org ALP is recognized as an early marker of osteoblast differentiation, indicating its importance in the initial stages of bone formation. nih.gov The quantification of collagen content was typically performed using a Sirius Red-based colorimetric assay. d-nb.info This suggests that this compound contributes to maintaining the functional integrity of osteoblasts by preserving their ability to differentiate and produce essential extracellular matrix components.

Table 1: Effect of this compound on Osteoblast Differentiation Markers in t-BHP-Treated MC3T3-E1 Cells

MarkerEffect of t-BHP (250 µM, 3h)Effect of this compound (10⁻⁹ M) PretreatmentReference
Cell ViabilityDecreasedSignificantly Increased d-nb.inforesearchgate.net
ApoptosisIncreasedReduced d-nb.inforesearchgate.net
Alkaline PhosphataseReducedRecovered d-nb.inforesearchgate.netwikipedia.org
Collagen ContentReducedRecovered d-nb.inforesearchgate.netwikipedia.org

Activation of the Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Pathway in Osteoblast Protection

The protective action of this compound against t-BHP-induced osteoblastic dysfunction is mediated, in part, through the activation of the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway. d-nb.inforesearchgate.netwikipedia.org This pathway is critical for various cellular processes, including cell survival, proliferation, and differentiation. wikipedia.org

Experimental evidence supports this mechanism:

this compound prevented the decreased Akt phosphorylation that was observed in t-BHP-treated cells. d-nb.inforesearchgate.net

The use of LY294002, a specific inhibitor of PI3K, exacerbated the cytotoxic effects of t-BHP. d-nb.inforesearchgate.netwikipedia.org

Furthermore, LY294002 reversed the protective effects of this compound, confirming the involvement of the PI3K/Akt pathway in this compound's mechanism of action in osteoblast protection. d-nb.inforesearchgate.netwikipedia.org

These findings highlight the molecular pathway through which this compound contributes to osteoblast health and function, particularly under conditions of oxidative stress.

In Silico Molecular Interactions with Viral Targets

Beyond its effects on osteoblasts, this compound has been investigated for its potential antiviral properties through computational approaches, specifically focusing on its interactions with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins.

Computational Docking Studies with SARS-CoV-2 Proteins (e.g., Spike Protein, Helicase, RNA-Dependent RNA Polymerase, Main Protease)

Integrative computer-aided approaches, including molecular docking, pharmacophore modeling, and pharmacokinetic profiling, have been employed to identify anthocyanins, including this compound, with robust multiple inhibitory interactions against various SARS-CoV-2 molecular targets. frontiersin.orgyok.gov.tr The key viral targets investigated in these studies include:

SARS-CoV-2 helicase (nonstructural protein 13, NSP13) frontiersin.orgnih.gov

Spike protein (specifically its receptor-binding domain, RBD) frontiersin.orgnih.govunesp.bruni.lu

RNA-dependent RNA polymerase (RdRp, NSP12) frontiersin.orgnih.govnih.govunesp.br

Main protease (Mpro, also known as 3CLpro or NSP5) frontiersin.orgnih.govnih.govnih.gov36.112.18

Human angiotensin-converting enzyme 2 (ACE-2), the host cell receptor for SARS-CoV-2 entry. frontiersin.orgyok.gov.trnih.gov

This compound was identified as one of four anthocyanins exhibiting robust multiple inhibitory interactions against these SARS-CoV-2 targets. frontiersin.orgyok.gov.tr

Binding Affinity Analysis and Predicted Inhibitory Interactions

Table 2: Predicted In Silico Interactions of this compound with SARS-CoV-2 Proteins

SARS-CoV-2 Protein TargetPredicted Interaction TypeBinding Affinity (General)Reference
Helicase (NSP13)InhibitoryVery Good frontiersin.orgyok.gov.tr
Spike Protein (RBD)InhibitoryVery Good frontiersin.orgyok.gov.tr
RNA-Dependent RNA Polymerase (RdRp)InhibitoryVery Good frontiersin.orgyok.gov.tr
Main Protease (Mpro)InhibitoryVery Good frontiersin.orgyok.gov.tr
Human ACE-2InhibitoryRobust frontiersin.orgyok.gov.tr

Cellular Uptake and Metabolic Fate of Nasunin

Mechanisms of Gastrointestinal Absorption in In Vitro Models

The gastrointestinal absorption of anthocyanins, including nasunin, is a complex process influenced by their structural characteristics. Studies utilizing in vitro models and animal studies provide insights into how this compound is absorbed.

Absorption of Intact Acylated this compound Isomers

This compound exists as two primary isomers, cis-nasunin and trans-nasunin, which are interconvertible under light conditions. nih.govacs.orgresearchgate.net Research indicates that orally administered this compound isomers are rapidly absorbed in their original acylated forms. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net Peak concentrations in blood plasma are typically observed within 15 minutes post-administration. nih.govacs.orgresearchgate.netresearchgate.nettandfonline.com Importantly, there is no significant difference in the uptake efficiency between the cis- and trans-nasunin isomers. nih.govacs.orgresearchgate.nettandfonline.com

Comparative Bioavailability with Non-Acylated Anthocyanin Analogs

Despite being an acylated anthocyanin, this compound exhibits a bioavailability that is remarkably similar to that of non-acylated anthocyanins, specifically delphinidin-3-O-glucoside. nih.govacs.orgresearchgate.netresearchgate.nettandfonline.comjst.go.jp While acylation generally tends to decrease the absorption of anthocyanins, this compound appears to be an exception, demonstrating comparable or even slightly higher uptake than its non-acylated counterparts. tandfonline.comjst.go.jpacs.org For instance, when normalized by administered dose, this compound showed similar plasma concentration profiles (AUC and Cmax) to delphinidin-3-O-glucoside. nih.govacs.orgjst.go.jp

Table 1: Comparative Absorption Parameters of this compound and Delphinidin-3-O-glucoside in Rats

CompoundAUC₀₋₈/Dose (μM·min/mmol/kg)Cmax/Dose (μM/mmol/kg)
This compound280.2 ± 38.623.082 ± 0.365
Delphinidin-3-O-glucoside255.3 ± 39.941.346 ± 0.297

Data adapted from Ichiyanagi et al., 2006 and Ichiyanagi et al., 2017. jst.go.jp

Intracellular Transport and Distribution in Cultured Cells

While extensive research has focused on the gastrointestinal absorption of this compound, detailed information specifically on its intracellular transport and distribution within cultured cells is limited in the available literature. Studies on anthocyanins in general suggest that after absorption, they can undergo further metabolism within the liver or kidneys. mdpi.com However, specific pathways for this compound's intracellular trafficking in isolated cell models are not widely documented.

In Vitro Biotransformation and Metabolite Characterization in Cellular Systems

The biotransformation of this compound has been investigated, primarily focusing on its metabolic fate post-absorption. These studies have provided crucial insights into how this compound is processed within the body.

Absence of Specific Methylated or Glucuronidated Metabolites in Certain Cell Models

A notable characteristic of this compound's metabolism is the observed absence of certain common anthocyanin metabolites. Studies in rats have shown that metabolites such as 4'-O-methyl analogues and extended glucuronides, which are typically detected during the metabolism of non-acylated anthocyanins like delphinidin-3-O-glucopyranoside and cyanidin-3-O-beta-D-glucopyranoside, were not found in urine or blood plasma after this compound administration. nih.govacs.orgresearchgate.netresearchgate.netutupub.fi Furthermore, deacylated and glycolytic products of this compound, such as delphinidin-3-O-beta-D-glucopyranoside or the delphinidin (B77816) aglycone, were also not detected in blood plasma even after an 8-hour period. nih.govacs.orgresearchgate.net This suggests that this compound is absorbed and circulates predominantly in its original acylated form, and unlike many other flavonoids, it does not undergo significant methylation or glucuronidation in the studied models. researchgate.netutupub.fijst.go.jp This unique metabolic profile is hypothesized to be due to the relatively large molecular weight of acylated anthocyanins and the presence of acyl moieties, which may hinder their hydrolysis in the small intestine and subsequent distribution into hepatic cells, thereby avoiding typical O-methylation and glucuronidation pathways. jst.go.jp

Molecular Interactions with Biomolecules

Nucleic Acid Interactions (if applicable in future research based on specific findings)

Current research literature does not extensively report direct interactions between nasunin and nucleic acids (DNA or RNA). While some studies on anthocyanins, including this compound, explore their broader biological effects that might indirectly involve gene regulation, direct evidence of this compound binding to or intercalating with DNA or RNA molecules is not widely documented. However, molecular docking studies have indicated that this compound exhibits binding affinity to RNA-dependent RNA polymerase, a protein crucial for viral RNA replication, suggesting an indirect influence on nucleic acid-related processes through protein interaction. nih.govresearchgate.net Future research may further elucidate any direct or indirect interactions with nucleic acids.

Cellular Membrane Interactions and Permeability Characteristics in In Vitro Systems

This compound is recognized for its ability to interact with cellular membranes and influence their integrity and permeability, particularly in in vitro systems. It is described as a potent antioxidant and free radical scavenger that can protect cell membranes from damage. yok.gov.trresearchgate.net Specifically, this compound has demonstrated protective activity against lipid peroxidation, a process that compromises membrane integrity. researchgate.netnih.gov

As an anthocyanin, this compound belongs to a class of compounds known to interact with cell membranes. This interaction can affect membrane permeability. For instance, anthocyanins have been reported to influence the permeability of membranes. nih.govgoogle.com In in vitro studies, this compound has been shown to prevent tert-butyl hydroperoxide (t-BHP)-induced osteoblastic dysfunction and alterations in cytoskeleton organization. This protective effect is associated with an increase in intracellular glutathione (B108866) and a decrease in intracellular reactive oxygen species, further supporting its role in maintaining cellular integrity, which is intrinsically linked to membrane health. researchgate.net

Future Research Directions and Advanced Methodologies

Elucidation of Novel Signaling Pathways and Downstream Effectors

Current research indicates that Nasunin exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators induced by lipopolysaccharide (LPS) in macrophages. This inhibition is primarily mediated through the suppression of reactive oxygen species (ROS)-mediated activation of the phosphoinositide 3-kinase/Akt (PI3K/Akt) and p38 signaling pathways. tandfonline.comresearchgate.nettandfonline.com Specifically, this compound has been shown to attenuate LPS-induced intracellular ROS accumulation. tandfonline.comtandfonline.com It also diminishes nuclear factor-κB (NF-κB) activation by preventing the degradation of inhibitor of κB-α (IκB-α) and the nuclear translocation of the p65 subunit of NF-κB. tandfonline.comtandfonline.com Furthermore, this compound inhibits the phosphorylation of both Akt and p38, key signaling molecules involved in pro-inflammatory mediator production. tandfonline.comtandfonline.com

Future studies should aim to:

Identify additional upstream regulators and novel downstream effectors within these and other potentially affected signaling cascades.

Investigate the direct molecular targets of this compound, such as specific enzymes, receptors, or transcription factors, beyond its antioxidant capacity.

Explore the interplay between different signaling pathways modulated by this compound to understand the holistic cellular response.

Conduct comprehensive in vivo studies to confirm and expand upon the anti-inflammatory and other beneficial effects observed in in vitro models, particularly in preclinical models of inflammatory diseases. tandfonline.com

Examine the role of this compound in modulating other crucial pathways involved in cellular stress responses, such as the Nrf2 pathway, which is known to be influenced by anthocyanins. foodandnutritionjournal.org

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

While traditional in vitro models utilizing cell lines like human umbilical vein endothelial cells (HUVECs) and ex vivo assays such as rat aortic ring assays have provided initial insights into this compound's antiangiogenic activity, more advanced models are essential for a deeper mechanistic understanding. researchgate.netnih.gov this compound has been shown to suppress HUVEC proliferation and microvessel outgrowth in rat aortic rings. researchgate.netnih.gov However, its lack of significant effect on HUVEC chemotaxis or tube formation highlights the need for more complex systems. researchgate.netnih.gov

Future research should focus on developing and utilizing:

3D Cell Culture Models: Employing spheroids, organoids, or hydrogel-based systems that better mimic the physiological microenvironment and cellular interactions found in tissues. These models can provide more accurate insights into tissue-level responses and cell-matrix interactions.

Co-culture Systems: Designing multi-cell type co-culture models to investigate the effects of this compound on interactions between different cell populations (e.g., endothelial cells with immune cells or stromal cells) relevant to its biological activities.

Microfluidic Organ-on-a-Chip Platforms: Utilizing advanced microfluidic devices that simulate the architecture and function of human organs, allowing for dynamic studies of this compound's absorption, distribution, metabolism, and effects in a more physiologically relevant context.

Precision-Cut Tissue Slices (PCTS): Expanding the use of ex vivo PCTS from various organs to study this compound's effects in a preserved tissue architecture, providing a bridge between in vitro cell culture and in vivo animal models.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding

The application of high-throughput 'omics' technologies offers a powerful approach to gain a holistic, systems-level understanding of this compound's biological impact. These technologies provide comprehensive insights into the structure, function, and dynamics of biological systems. humanspecificresearch.orgresearchgate.netnih.gov

Future research should integrate:

Transcriptomics: Analyzing global gene expression changes in response to this compound treatment to identify key genes and pathways regulated at the RNA level.

Proteomics: Investigating changes in protein expression, post-translational modifications, and protein-protein interactions to understand the functional consequences of this compound's activity.

Metabolomics: Comprehensively analyzing the metabolic profiles of cells or organisms treated with this compound to identify altered metabolic pathways and potential biomarkers of its effects.

Genomics/Epigenomics: While this compound primarily acts on cellular processes, investigating potential epigenetic modifications (e.g., DNA methylation, histone modifications) induced by long-term exposure could reveal novel regulatory mechanisms.

Single-Cell Omics: Employing single-cell RNA sequencing (scRNA-seq) or single-cell proteomics to uncover cell-type-specific responses to this compound, especially in heterogeneous tissue environments. humanspecificresearch.orgnih.gov

Spatial Omics: Utilizing technologies like spatial transcriptomics or spatial proteomics to map the distribution and interactions of molecules within tissues in response to this compound, providing crucial information about tissue organization and molecular mechanisms. humanspecificresearch.org

The integration of data from these diverse 'omics' platforms, coupled with bioinformatics and computational modeling, will enable the construction of comprehensive molecular networks, leading to a deeper understanding of this compound's mechanisms and potential therapeutic applications. researchgate.netnih.govnih.gov

Table 1: Overview of Omics Technologies for this compound Research

Omics Technology Focus of Analysis Application in this compound Research
Genomics DNA (genetic material) Identifying genetic predispositions to this compound's effects, potential gene targets. humanspecificresearch.orgresearchgate.netnih.gov
Transcriptomics RNA transcripts Analyzing global gene expression changes and RNA-level regulation. humanspecificresearch.orgresearchgate.netnih.gov
Proteomics Proteins Studying protein expression, modifications, and interactions. humanspecificresearch.orgresearchgate.netnih.gov
Metabolomics Metabolites Comprehensive analysis of metabolic pathways and biomarkers. humanspecificresearch.orgresearchgate.netnih.gov
Epigenomics DNA methylation, histone modifications Investigating epigenetic changes induced by this compound. nih.gov
Single-Cell Omics Individual cells Uncovering cell-type-specific responses and heterogeneity. humanspecificresearch.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Understanding the relationship between this compound's chemical structure and its biological activity is paramount for optimizing its potency and selectivity. It is known that the bioactivities of anthocyanin glycosides, like this compound, can be weaker than their aglycons, and their cellular incorporation might be lower due to their high polarity. tandfonline.com Previous SAR analyses for anthocyanins suggest that radical scavenging activity correlates with the number of hydroxyl groups in the B ring and is influenced by glycosylation patterns. mdpi.comresearchgate.net

Future SAR studies should encompass:

Systematic Chemical Modifications: Synthesizing or isolating this compound derivatives with targeted structural alterations (e.g., modifications to the sugar moieties, acylation patterns, or the delphinidin (B77816) core) to assess their impact on specific biological activities.

Comparative Studies with Aglycones and Other Anthocyanins: Directly comparing the potency and cellular uptake of this compound with its aglycone, delphinidin, and other anthocyanins to elucidate the role of its specific glycosylation and acylation. tandfonline.comresearchgate.net

Computational Modeling and Docking Studies: Utilizing in silico approaches to predict binding affinities to potential molecular targets and to guide the design of novel, more effective this compound analogs.

Bioavailability and Metabolism in SAR: Integrating studies on how structural modifications affect this compound's bioavailability, absorption, and in vivo metabolism, as these factors significantly influence its ultimate biological efficacy. researchgate.net

Target-Specific SAR: Conducting SAR studies focused on specific biological targets or pathways identified in mechanistic studies (e.g., specific kinases, transcription factors) to develop highly selective compounds.

Application of Advanced Analytical Techniques for Intracellular Tracking and Low-Level Metabolite Identification

To fully comprehend this compound's fate and activity within biological systems, advanced analytical techniques are indispensable for tracking its intracellular localization and identifying its metabolites, even at low concentrations.

Future research should employ:

Live-Cell Imaging and Intracellular Tracking: Utilizing advanced microscopy techniques, such as super-resolution microscopy or fluorescence lifetime imaging microscopy (FLIM), coupled with fluorescently labeled this compound or its derivatives, to visualize its uptake, distribution, and localization within living cells and organelles in real-time. yokogawa.comnih.gov

Single-Cell Mass Spectrometry (SC-MS): Applying SC-MS techniques, possibly in conjunction with systems like the Single Cellome™ System, to analyze this compound and its metabolites within individual cells or even subcellular compartments. This provides unprecedented spatial and quantitative resolution. yokogawa.com

High-Resolution Mass Spectrometry (HRMS) with Advanced Fragmentation Techniques: Employing liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS) with techniques like Electron Activated Dissociation (EAD) to achieve highly confident structural elucidation of this compound's metabolites, particularly those present at low levels or with labile modifications. sciex.comsygnaturediscovery.com

Metabolite Profiling and Identification: Conducting comprehensive in vivo and in vitro metabolite identification studies using biological samples (e.g., plasma, urine, tissue extracts) to identify and characterize all major and low-level metabolites of this compound. This is crucial for understanding its metabolic fate and potential formation of active or inactive compounds. sciex.comsygnaturediscovery.comlhasalimited.org

Stable Isotope Tracing: Using stable isotope-labeled this compound to track its metabolic pathways and identify its transformation products with high precision in complex biological matrices.

Table 2: Advanced Analytical Techniques for this compound Research

Analytical Technique Purpose Key Benefits
Live-Cell Imaging (e.g., Super-resolution, FLIM) Intracellular tracking and localization of this compound Real-time visualization, high spatial resolution. nih.gov
Single-Cell Mass Spectrometry (SC-MS) Analysis of this compound/metabolites in individual cells/subcellular compartments High spatial resolution, cell-type specific insights. yokogawa.com
LC-HRMS with EAD High-confidence metabolite identification and structural elucidation Accurate mass, detailed fragmentation for complex structures. sciex.comsygnaturediscovery.com
Comprehensive Metabolite Profiling Identification of major and low-level this compound metabolites Understanding metabolic fate, potential active/toxic metabolites. sygnaturediscovery.comlhasalimited.org

Q & A

Q. What interdisciplinary approaches enhance understanding of this compound’s mechanisms?

  • Computational docking : Predict this compound’s binding affinity to molecular targets (e.g., NF-κB) using AutoDock Vina.
  • Crystallography : Resolve 3D structures of this compound-protein complexes via X-ray diffraction.
  • Epidemiological integration : Correlate dietary this compound intake (via food frequency questionnaires) with health outcomes in cohort studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.